REACTION_SMILES
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[Cl:1][C:2](=[O:3])[O:4][CH:5]([CH3:6])[CH3:7].[Cl:27][CH2:28][Cl:29].[I:8][c:9]1[c:10]([NH2:20])[cH:11][c:12]([C:16]([F:17])([F:18])[F:19])[c:13]([CH3:15])[cH:14]1.[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[C:2](=[O:3])([O:4][CH:5]([CH3:6])[CH3:7])[NH:20][c:10]1[c:9]([I:8])[cH:14][c:13]([CH3:15])[c:12]([C:16]([F:17])([F:18])[F:19])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(I)c(N)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1cc(I)c(NC(=O)OC(C)C)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |